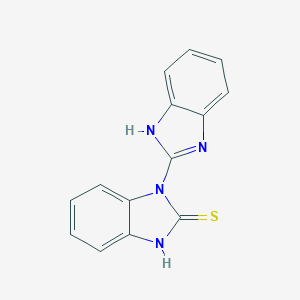
1,2'-bis(1H-benzimidazole)-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2'-bis(1H-benzimidazole)-2-thiol, also known as BBIT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBIT is a heterocyclic compound that contains two benzimidazole rings and a thiol group. It has a molecular formula of C13H10N4S and a molecular weight of 270.31 g/mol. BBIT is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mecanismo De Acción
The exact mechanism of action of 1,2'-bis(1H-benzimidazole)-2-thiol is not fully understood. However, it has been proposed that 1,2'-bis(1H-benzimidazole)-2-thiol exerts its antimicrobial and antitumor activity by inhibiting the activity of enzymes such as DNA topoisomerase and DNA gyrase. 1,2'-bis(1H-benzimidazole)-2-thiol has also been reported to interact with cellular proteins and disrupt their normal function, leading to cell death.
Biochemical and Physiological Effects:
1,2'-bis(1H-benzimidazole)-2-thiol has been reported to exhibit excellent antimicrobial activity against various bacteria and fungi. It has also been shown to possess antitumor activity against various cancer cell lines. 1,2'-bis(1H-benzimidazole)-2-thiol has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1,2'-bis(1H-benzimidazole)-2-thiol has also been reported to exhibit antioxidant activity and protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2'-bis(1H-benzimidazole)-2-thiol has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. 1,2'-bis(1H-benzimidazole)-2-thiol is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 1,2'-bis(1H-benzimidazole)-2-thiol has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to use in aqueous solutions. 1,2'-bis(1H-benzimidazole)-2-thiol can also be toxic to cells at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on 1,2'-bis(1H-benzimidazole)-2-thiol. One potential application of 1,2'-bis(1H-benzimidazole)-2-thiol is in the development of new antimicrobial agents. 1,2'-bis(1H-benzimidazole)-2-thiol has been shown to exhibit excellent antimicrobial activity against various bacteria and fungi, and further research could lead to the development of new drugs to combat antibiotic-resistant infections. Another potential application of 1,2'-bis(1H-benzimidazole)-2-thiol is in the development of new antitumor agents. 1,2'-bis(1H-benzimidazole)-2-thiol has been shown to possess antitumor activity against various cancer cell lines, and further research could lead to the development of new drugs to treat cancer. Additionally, 1,2'-bis(1H-benzimidazole)-2-thiol could be used as a starting material for the synthesis of new heterocyclic compounds with potential applications in various fields.
Métodos De Síntesis
1,2'-bis(1H-benzimidazole)-2-thiol can be synthesized through a simple one-pot reaction between o-phenylenediamine and carbon disulfide in the presence of a base such as potassium hydroxide. The reaction yields 1,2'-bis(1H-benzimidazole)-2-thiol as a white crystalline solid. The synthesis of 1,2'-bis(1H-benzimidazole)-2-thiol is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
1,2'-bis(1H-benzimidazole)-2-thiol has been extensively studied for its potential applications in various fields such as material science, medicinal chemistry, and biochemistry. 1,2'-bis(1H-benzimidazole)-2-thiol has been reported to exhibit excellent antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. It has also been shown to possess antitumor activity against various cancer cell lines. 1,2'-bis(1H-benzimidazole)-2-thiol has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
Nombre del producto |
1,2'-bis(1H-benzimidazole)-2-thiol |
|---|---|
Fórmula molecular |
C14H10N4S |
Peso molecular |
266.32 g/mol |
Nombre IUPAC |
3-(1H-benzimidazol-2-yl)-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C14H10N4S/c19-14-17-11-7-3-4-8-12(11)18(14)13-15-9-5-1-2-6-10(9)16-13/h1-8H,(H,15,16)(H,17,19) |
Clave InChI |
NMBPCOFHJSUBLX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C4=CC=CC=C4NC3=S |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)N3C4=CC=CC=C4NC3=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267906.png)
![10-(4-chlorophenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267907.png)
![10-(4-chlorophenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267908.png)
![8-(3-bromophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267909.png)
![8-(3,4-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267912.png)
![10-(4-bromophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267914.png)
![10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267915.png)
![10-(4-bromophenyl)-8-(4-hydroxy-3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267918.png)
![methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate](/img/structure/B267919.png)
![10-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267922.png)
![10-(4-bromophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267923.png)
![10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267924.png)
![10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267928.png)
![10-(4-chlorophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267929.png)